

# 2-(Tert-butylamino)ethyl methacrylate CAS number and molecular weight

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## Compound of Interest

Compound Name: 2-(Tert-butylamino)ethyl  
methacrylate

Cat. No.: B1581419

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## In-Depth Technical Guide: 2-(Tert-butylamino)ethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(tert-butylamino)ethyl methacrylate** (TBAEMA), a functional monomer with significant applications in the biomedical and materials science fields. This document details its fundamental properties, experimental protocols for its polymerization, and its mechanism of action in key applications, with a focus on its relevance to drug development and antimicrobial research.

## Core Properties of 2-(Tert-butylamino)ethyl Methacrylate

**2-(Tert-butylamino)ethyl methacrylate** is a versatile monomer valued for its pH-responsive tertiary amine group and its polymerizable methacrylate functionality. These features make it a key building block for a variety of "smart" polymers.

| Property          | Value   | Reference |
|-------------------|---|-----------|
| CAS Number        | 3775-90-4                                       | [1]       |
| Molecular Weight  | 185.26 g/mol                                    | [2]       |
| Molecular Formula | C <sub>10</sub> H <sub>19</sub> NO <sub>2</sub> | [2]       |
| Boiling Point     | 82 °C at 10 mmHg                                | [2]       |
| Density           | 0.914 g/mL at 25 °C                             | [2]       |
| Refractive Index  | n <sub>20/D</sub> 1.442                         | [2]       |

## Experimental Protocols: Polymerization of TBAEMA

The synthesis of polymers from TBAEMA, particularly poly(**2-(tert-butylamino)ethyl methacrylate**) (PTBAEMA), is commonly achieved through controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods allow for precise control over the polymer's molecular weight and architecture.

### Atom Transfer Radical Polymerization (ATRP) of TBAEMA

ATRP is a robust method for synthesizing well-defined polymers. The following is a representative protocol for the synthesis of PTBAEMA brushes on a substrate, a common configuration for creating functional surfaces.

Objective: To synthesize PTBAEMA brushes on a silicon wafer for potential antimicrobial or drug-eluting applications.

Materials:

- **2-(Tert-butylamino)ethyl methacrylate** (TBAEMA), inhibitor removed
- Copper(I) bromide (CuBr)
- 2,2'-Bipyridine (bpy)

- Ethyl  $\alpha$ -bromoisobutyrate (EBiB) (initiator)
- Anisole (solvent)
- Silicon wafers functionalized with an ATRP initiator
- Argon or Nitrogen gas
- Schlenk flask and line

Procedure:

- Preparation: In a Schlenk flask, add the desired amount of TBAEMA monomer, anisole as the solvent, and the initiator-functionalized silicon wafer.
- Deoxygenation: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
- Catalyst Preparation: In a separate Schlenk flask, add CuBr and bpy. Deoxygenate this mixture.
- Initiation: Under an inert atmosphere, transfer the deoxygenated monomer/initiator solution to the catalyst-containing flask.
- Polymerization: Place the reaction flask in a thermostatically controlled oil bath at the desired temperature (e.g., 60-90°C) and stir for the specified time to achieve the target molecular weight.
- Termination: To stop the polymerization, expose the reaction mixture to air.
- Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold hexanes). The grafted silicon wafer should be washed extensively with a good solvent for the polymer (e.g., THF or chloroform) to remove any non-grafted polymer.
- Characterization: The resulting polymer brushes can be characterized by techniques such as ellipsometry to determine thickness, and gel permeation chromatography (GPC) can be used to analyze the molecular weight and polydispersity of free polymer formed in the solution.

## Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of TBAEMA

RAFT polymerization is another powerful technique for creating polymers with controlled architecture. The following protocol outlines a typical solution polymerization of TBAEMA.

Objective: To synthesize well-defined, free PTBAEMA in solution.

Materials:

- **2-(Tert-butylamino)ethyl methacrylate** (TBAEMA), inhibitor removed
- A suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
- A radical initiator (e.g., azobisisobutyronitrile - AIBN)
- A suitable solvent (e.g., 1,4-dioxane or toluene)
- Argon or Nitrogen gas
- Schlenk flask and line

Procedure:

- **Reaction Setup:** In a Schlenk flask, combine the TBAEMA monomer, the RAFT agent, AIBN, and the solvent.
- **Deoxygenation:** Deoxygenate the reaction mixture by purging with an inert gas (argon or nitrogen) for at least 30 minutes or by using freeze-pump-thaw cycles.
- **Polymerization:** Immerse the sealed Schlenk flask in a preheated oil bath at a temperature suitable for the initiator (e.g., 60-80°C for AIBN).
- **Monitoring:** The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion using techniques like  $^1\text{H}$  NMR or gas chromatography.

- **Termination:** After the desired time or monomer conversion is reached, the polymerization is stopped by cooling the reaction mixture to room temperature and exposing it to air.
- **Purification:** The polymer is typically purified by precipitation into a non-solvent (e.g., cold methanol or hexanes) to remove unreacted monomer and initiator fragments. The precipitation process may need to be repeated to achieve high purity.
- **Characterization:** The molecular weight and polydispersity of the resulting PTBAEMA can be determined by GPC.

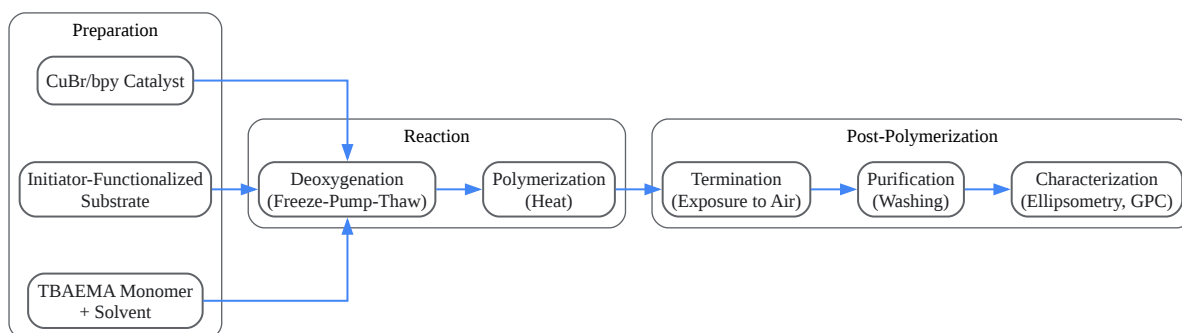
## Applications in Drug Development and Antimicrobial Research

Polymers derived from TBAEMA are of significant interest in the pharmaceutical and biomedical fields due to their unique properties.

- **pH-Responsive Drug Delivery:** The tertiary amine groups in PTBAEMA have a pKa in the physiological range. This allows for the development of "smart" drug delivery systems that can release their therapeutic payload in response to changes in pH. For instance, in the acidic environment of a tumor or within the endosomes of a cell, the polymer becomes protonated and swells, leading to the release of an encapsulated drug.
- **Antimicrobial Surfaces and Agents:** PTBAEMA exhibits inherent biocidal activity.<sup>[3]</sup> The cationic nature of the protonated polymer is believed to interact with the negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death.<sup>[4]</sup><sup>[5]</sup><sup>[6]</sup><sup>[7]</sup><sup>[8]</sup> This property is being explored for the development of antimicrobial coatings for medical devices and as a component of antimicrobial materials.

## Mandatory Visualizations

## Experimental Workflow for ATRP Synthesis of PTBAEMA Brushes

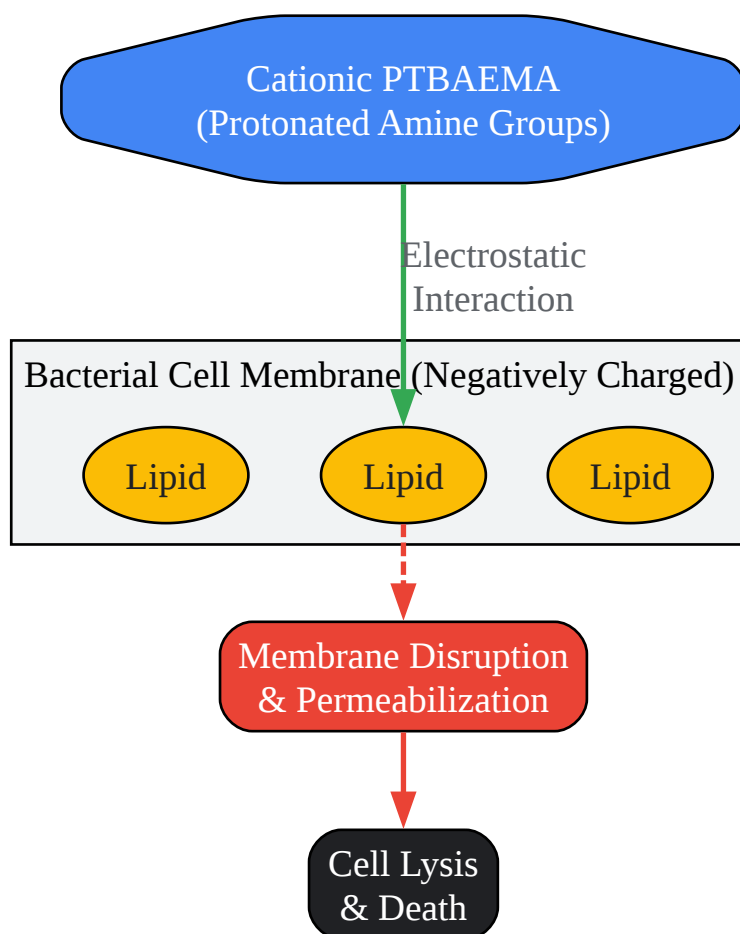


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Caption: Workflow for the synthesis of PTBAEMA brushes via ATRP.

## Antimicrobial Mechanism of PTBAEMA

The primary antimicrobial action of PTBAEMA does not involve a specific intracellular signaling pathway but rather a direct physical interaction with the bacterial cell membrane.



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Caption: Mechanism of bacterial cell membrane disruption by cationic PTBAEMA.

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